Regioisomeric NMR Differentiation: ¹H NMR (500 MHz, CDCl₃) Confirms the 1,2,4-Substitution Pattern vs. 4-Azido-2-bromo-1-methylbenzene
The ¹H NMR spectrum of 1-azido-2-bromo-4-methylbenzene (compound 2f) exhibits a diagnostic singlet for the aromatic proton at position 3 (δ 7.37, s, 1H), which is absent in its regioisomer 4-azido-2-bromo-1-methylbenzene (compound 2f′) . Conversely, the regioisomer 2f′ displays a distinctive dd signal at δ 6.88 (J = 8.2, 2.3 Hz) and two separate doublets at δ 7.19 and 7.21, reflecting the different coupling pattern arising from the 1,2,4- vs. 1,2,5-substitution arrangement . These spectral signatures provide unambiguous identity confirmation for procurement quality assurance and prevent misidentification with the closely related CAS 854739-67-6.
| Evidence Dimension | ¹H NMR chemical shifts and coupling patterns (500 MHz, CDCl₃) |
|---|---|
| Target Compound Data | δ 2.31 (s, 3H, CH₃), 7.06 (d, 1H, J = 8.0 Hz, H-6), 7.14 (dd, 1H, J = 8.0, 1.0 Hz, H-5), 7.37 (s, 1H, H-3) |
| Comparator Or Baseline | 4-Azido-2-bromo-1-methylbenzene (2f′): δ 2.37 (s, 3H, CH₃), 6.88 (dd, 1H, J = 8.2, 2.3 Hz), 7.19 (d, 1H, J = 8.5 Hz), 7.21 (d, 1H, J = 2.5 Hz) |
| Quantified Difference | Δδ(CH₃) = 0.06 ppm; aromatic region: 2f has 3 signals (d, dd, s) while 2f′ has 3 signals (dd, d, d) with entirely distinct chemical shifts (e.g., H-3: δ 7.37 in 2f vs. no equivalent singlet in 2f′) |
| Conditions | Bruker AM-500 spectrometer, CDCl₃ solvent, 500 MHz; compounds synthesized via FeCl₃-catalyzed bromination of corresponding aryl azides |
Why This Matters
For procurement, this NMR fingerprint enables immediate identity verification of the received material against the correct regioisomer, preventing costly synthetic failures caused by isomeric mis-shipment.
